molecular formula C8H11BrN2S B8521762 5-Bromo-2-(3-methylpyrrolidin-1-yl)-1,3-thiazole

5-Bromo-2-(3-methylpyrrolidin-1-yl)-1,3-thiazole

Cat. No. B8521762
M. Wt: 247.16 g/mol
InChI Key: JQGGOMQJDMNESE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(3-methylpyrrolidin-1-yl)-1,3-thiazole is a useful research compound. Its molecular formula is C8H11BrN2S and its molecular weight is 247.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(3-methylpyrrolidin-1-yl)-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(3-methylpyrrolidin-1-yl)-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-2-(3-methylpyrrolidin-1-yl)-1,3-thiazole

Molecular Formula

C8H11BrN2S

Molecular Weight

247.16 g/mol

IUPAC Name

5-bromo-2-(3-methylpyrrolidin-1-yl)-1,3-thiazole

InChI

InChI=1S/C8H11BrN2S/c1-6-2-3-11(5-6)8-10-4-7(9)12-8/h4,6H,2-3,5H2,1H3

InChI Key

JQGGOMQJDMNESE-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1)C2=NC=C(S2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,5-Dibromothiazole (250 mg, 1.029 mmole), 3-methyl-pyrrolidine hydrochloride (188 mg, 1.544 mmole), and K2CO3 (569 mg, 4.12 mmole) were combined in DMF (5 mL) then heated to 100° C. After stirring overnight the mixture was cooled to RT, diluted with H2O and extracted with EtOAc (3×). The combined organic layers were washed with H2O and brine, dried (MgSO4), filtered, and concentrated. Flash column chromatography (Biotage-SNAP-10 g SiO2, 0-50% EtOAc/hexanes) gave the title compound (234 mg, 92%) as a pale yellow oil. 1H NMR (399 MHz, CDCl3): δ 7.06 (s, 1 H); 3.58-3.45 (m, 2 H); 3.45-3.35 (m, 1 II); 2.97 (dd, J=9.7, 7.7 Hz, 1 H); 2.47-2.36 (m, 1 H); 2.20-2.10 (m, 1 H); 1.73-1.63 (m, 1 H); 1.12 (d, J=6.7 Hz, 3H).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
188 mg
Type
reactant
Reaction Step Two
Name
Quantity
569 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
92%

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